Rhodanine, N-acetamido-, hydrate
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Overview
Description
Rhodanine, N-acetamido-, hydrate is a heterocyclic compound that belongs to the thiazolidinone family. It features a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodanine, N-acetamido-, hydrate can be synthesized through various methods. One common approach involves the reaction of p-aminoacetanilide with trithiocarbodiglycolic acid in an aqueous solution under heating conditions. This method yields the target molecule with a moderate yield . Another method involves the reaction of ammonium thiocyanate with chloroacetic acid in water, which proceeds via an intermediate dithiocarbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of green chemistry methods, such as solvent-free reactions and microwave irradiation, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Rhodanine, N-acetamido-, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazolidinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidinones .
Scientific Research Applications
Rhodanine, N-acetamido-, hydrate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antitubercular activities.
Medicine: Rhodanine derivatives have shown potential as anticancer, antidiabetic, and anti-inflammatory agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Rhodanine, N-acetamido-, hydrate involves its interaction with specific molecular targets. For example, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in maintaining pH homeostasis. The compound binds to the active site of the enzyme, inhibiting its activity and leading to various biological effects . Molecular docking studies have supported this mechanism by showing the binding interactions between the compound and the enzyme .
Comparison with Similar Compounds
Rhodanine, N-acetamido-, hydrate can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are used as antidiabetic agents.
Rhodanine Derivatives: Various rhodanine derivatives exhibit different biological activities, such as antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the N-acetamido group, which imparts distinct biological activities and chemical reactivity compared to other rhodanine derivatives .
Properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2.H2O/c1-3(8)6-7-4(9)2-11-5(7)10;/h2H2,1H3,(H,6,8);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDONZQFHGVGJCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)CSC1=S.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224440 |
Source
|
Record name | Rhodanine, N-acetamido-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73855-54-6 |
Source
|
Record name | Rhodanine, N-acetamido-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodanine, N-acetamido-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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